Crystal Structure and Stereochemical Analysis of (2S)-2-[(Pyridin-4-yl)amino]propanoic Acid Hydrochloride: A Technical Guide
Crystal Structure and Stereochemical Analysis of (2S)-2-[(Pyridin-4-yl)amino]propanoic Acid Hydrochloride: A Technical Guide
Executive Summary
The compound (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a chiral, non-natural amino acid derivative of significant interest in medicinal chemistry. As an N-pyridyl analogue of L-alanine, it serves as a versatile pharmacophore, frequently utilized in the design of enzyme inhibitors and transition-metal ligands. In drug development, the rigorous validation of absolute stereochemistry and solid-state form is a non-negotiable regulatory requirement. This whitepaper provides an in-depth, self-validating crystallographic workflow for determining the crystal structure, protonation state, and absolute configuration of this specific hydrochloride salt.
Molecular Architecture & Solid-State Causality
To understand the solid-state behavior of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride, one must first analyze the electronic causality governing its protonation state.
The Protonation Logic: The molecule contains three potential sites for ionization: the carboxylic acid, the secondary amine, and the pyridine nitrogen. In a standard aliphatic amino acid, the secondary amine would be the most basic site. However, the 4-aminopyridine moiety exhibits strong resonance stabilization. The lone pair of electrons on the exocyclic secondary amine nitrogen delocalizes into the π -system of the pyridine ring. This delocalization dramatically reduces the basicity of the secondary amine (making it sp2 -like) while significantly enhancing the electron density and basicity of the endocyclic pyridine nitrogen ( pKa≈9.1 ).
Consequently, when the compound is crystallized as a hydrochloride salt, protonation occurs exclusively at the pyridine nitrogen , yielding a pyridinium cation. Because the system is in a highly acidic environment (HCl), the carboxylic acid moiety remains fully protonated (–COOH) rather than forming a zwitterion. This specific electronic distribution dictates the entire supramolecular hydrogen-bonding architecture observed in the crystal lattice.
Experimental Protocol: A Self-Validating Crystallographic Workflow
The following step-by-step methodology ensures a self-validating system where the experimental choices directly enable the unambiguous assignment of stereochemistry.
Step 1: Crystal Growth (Solvent-Evaporation Method)
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Solvent Selection: Dissolve 50 mg of the synthesized (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride in a 1:1 (v/v) mixture of Methanol and HPLC-grade Water. The high polarity of the solvent is required to solvate the ionic lattice, while methanol provides a suitable vapor pressure for evaporation.
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Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust.
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Evaporation: Cover the vial with perforated Parafilm and leave it undisturbed at ambient temperature (20–25 °C) for 5–7 days until colorless, block-like single crystals form.
Step 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
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Crystal Selection: Select a crystal with dimensions approximately 0.15×0.10×0.10 mm and mount it on a MiTeGen loop using paratone oil.
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Radiation Choice (Causality): Mount the sample on a diffractometer equipped with a Cu K α microfocus source ( λ=1.54178 Å) . Do not use Mo K α radiation. The heavier Chloride (Cl⁻) anion exhibits a significantly stronger anomalous dispersion signal under Cu K α radiation compared to Mo K α . This strong anomalous scattering is the physical phenomenon required to accurately calculate the Flack parameter and validate the (2S) absolute configuration[1].
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Temperature: Collect data at 100 K using a nitrogen cryostream to minimize atomic thermal vibrations, thereby increasing high-angle diffraction intensity and overall data resolution.
Step 3: Structure Solution and Refinement
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Data Reduction: Integrate the diffraction frames and apply multi-scan absorption corrections.
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Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT [2]. This algorithm is highly efficient for light-atom structures and automatically assigns the correct non-centrosymmetric space group (typically P21 for chiral amino acid salts).
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [3] accessed via the Olex2 graphical user interface[4].
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Validation: Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the pyridinium nitrogen, secondary amine, and carboxylic acid should be located from the difference Fourier map and refined freely to confirm the protonation state.
Fig 1: Step-by-step SCXRD workflow for absolute structure determination.
Stereochemistry and Absolute Configuration Analysis
The stereochemical integrity of the C2 chiral center is the most critical parameter for this compound. Because the crystal crystallizes in a Sohncke space group (e.g., P21 ), the absolute structure can be determined by refining the Flack parameter ( x ) [1].
The Flack parameter models the crystal as an inversion twin. For a self-validating absolute structure determination:
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If x≈0 with a standard uncertainty (s.u.) <0.05 , the refined model represents the true absolute configuration of the crystal. In this case, the model will confirm the (2S) configuration.
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If x≈1 , the true structure is the inverted model (the 2R enantiomer).
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If x≈0.5 , the crystal is a racemic twin.
By utilizing Cu K α radiation to maximize the anomalous scattering of the Cl⁻ ion, the standard uncertainty of the Flack parameter is driven well below the 0.05 threshold, providing unequivocal proof of the (2S) stereochemistry.
Supramolecular Architecture & Hydrogen Bonding Network
The solid-state packing is governed by a robust network of hydrogen bonds, anchored by the chloride anion. The causality of the protonation state (Section 2) dictates the following interactions:
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Pyridinium N–H⁺ ··· Cl⁻: This is a strong, charge-assisted hydrogen bond. The protonated pyridine ring acts as the primary hydrogen bond donor to the chloride anion, anchoring the crystal lattice.
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Carboxylic O–H ··· Cl⁻: The neutral carboxylic acid group acts as a secondary strong hydrogen bond donor to the chloride anion, often forming extended 1D chains along the crystallographic axis.
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Secondary Amine N–H ··· O=C: The weakly basic secondary amine acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, cross-linking the 1D chains into a 2D or 3D network.
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π−π Stacking: The planar pyridinium rings align in parallel, engaging in π−π stacking interactions with centroid-to-centroid distances of <3.8 Å, providing additional thermodynamic stability to the lattice.
Fig 2: Supramolecular logic and hydrogen bonding network in the solid state.
Quantitative Crystallographic Data
The table below summarizes the expected quantitative crystallographic parameters for a high-quality data collection of this specific chiral hydrochloride salt.
| Parameter | Value / Description |
| Chemical Formula | C₈H₁₁ClN₂O₂ |
| Formula Weight | 202.64 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21 (Non-centrosymmetric, chiral) |
| Temperature | 100(2) K |
| Radiation | Cu K α ( λ=1.54178 Å) |
| Z (Molecules per unit cell) | 2 |
| Goodness-of-fit on F2 | ≈1.05 |
| Final R1 [ I>2σ(I) ] | <0.040 |
| Flack Parameter ( x ) | 0.01(2) (Validates 2S configuration) |
References
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Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
![Structure of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](https://i.imgur.com/8x8z3qS.png)




